N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound with a unique structure that includes a trifluoromethanesulfonamide group, a methoxy group, and a methylphenylthio group
Preparation Methods
The synthesis of N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the indene derivative, followed by the introduction of the methoxy and methylphenylthio groups. The final step involves the addition of the trifluoromethanesulfonamide group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethanesulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The methoxy and methylphenylthio groups may also contribute to its biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds include other trifluoromethanesulfonamide derivatives and indene-based molecules. Compared to these compounds, N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxyphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide
- N-[(1S,2S)-2,3-Dihydro-2-[(2-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18F3NO3S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
InChI |
InChI=1S/C18H18F3NO3S2/c1-11-6-5-9-14(25-2)17(11)26-15-10-12-7-3-4-8-13(12)16(15)22-27(23,24)18(19,20)21/h3-9,15-16,22H,10H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
KIXWGDDFACWKFN-HOTGVXAUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC)S[C@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)SC2CC3=CC=CC=C3C2NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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